molecular formula C9H9BrO B041926 1-Bromo-3-phenyl-2-propanone CAS No. 20772-12-7

1-Bromo-3-phenyl-2-propanone

Cat. No. B041926
CAS RN: 20772-12-7
M. Wt: 213.07 g/mol
InChI Key: CIFGSVFCDAILNK-UHFFFAOYSA-N
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Description

1-Bromo-3-phenyl-2-propanone, also known as 1-bromo-3-phenylpropan-2-one, is an organic compound with the molecular formula C9H9BrO . It has a molecular weight of 213.071 .


Synthesis Analysis

1-Bromo-3-phenyl-2-propanone can be synthesized by phenylpropanol after bromination . It is used in laboratory research and development .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-phenyl-2-propanone can be represented by the IUPAC Standard InChI: InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromo-3-phenyl-2-propanone is used in the etherification reaction under phase-transfer catalytic conditions . Reactions in DMF are performed at room temperature .


Physical And Chemical Properties Analysis

1-Bromo-3-phenyl-2-propanone has a melting point of 58 °C and a boiling point of 106 °C at a pressure of 0.2 Torr . Its density is predicted to be 1.429±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

“1-Bromo-3-phenyl-2-propanone” is used as an important intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceutical Industry

In the pharmaceutical industry, this compound is used in the synthesis of MraY natural inhibitors . These inhibitors have potential applications as antibacterial agents, providing a new approach to combat bacterial infections.

Neurological Research

“1-Bromo-3-phenyl-2-propanone” is also used in the preparation of quinolinone derivatives . These derivatives are potent and selective MAO-B inhibitors, which have implications in the treatment of neurological disorders such as Parkinson’s disease.

Agrochemical Industry

Similar to its role in the pharmaceutical industry, “1-Bromo-3-phenyl-2-propanone” serves as an important intermediate in the agrochemical industry . It is used in the synthesis of various agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and fertilizers.

Dyestuff Field

In the dyestuff field, “1-Bromo-3-phenyl-2-propanone” is used as a raw material and intermediate . It contributes to the synthesis of various dyes, enhancing the color diversity and stability of these products.

Etherification Reactions

“1-Bromo-3-phenyl-2-propanone” is used in etherification reactions under phase-transfer catalytic conditions . This process is fundamental in the synthesis of ethers, which have wide-ranging applications in industries such as pharmaceuticals, agrochemicals, and perfumery.

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory system irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling the compound .

properties

IUPAC Name

1-bromo-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFGSVFCDAILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466890
Record name 1-bromo-3-phenyl-2-propanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-phenylpropan-2-one

CAS RN

20772-12-7
Record name 1-Bromo-3-phenyl-2-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-phenyl-2-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-phenylpropan-2-one
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Synthesis routes and methods

Procedure details

To a suspension of CuBr (0.143 g, 0.997 mmol) in 25 mL dry ether was slowly added 1M phenylmagnesium bromide (10 mL, 10 mmol). Epibromohydrin (0.87 mL, 10.5 mmol) was then added dropwise. The reaction mixture was allowed to stir at −78° C. to room temperature overnight, poured into H2O and extracted with ether. The extracts were washed with H2O and brine, dried over Na2SO4, filtered and evaporated in vacuo. The crude alcohol thus obtained was dissolved in acetone (400 mL) and chilled in ice, and to this solution was added dropwise 6 mL of Jones reagent (prepared by dissolution of 2.67 g CrO3 in 2.5 mL H2SO4, followed by dilution with H2O to 10 mL). The reaction mixture was stirred at 0° C. for 15 min and was then evaporated in vacuo. The residue was taken up in ethyl acetate, washed repeatedly with water and once with brine, dried over Na2SO4, filtered and evaporated to afford the ketone product as a brown oil (1.6 g, 75%). 1H NMR (DMSO-d6) δ 7.17-7.35 (m, 5H), 4.45 (s, 2H), 3.94 (s, 2H); MS (DCI+) m/z 230 (M+NH4+).
[Compound]
Name
CuBr
Quantity
0.143 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Jones reagent
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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